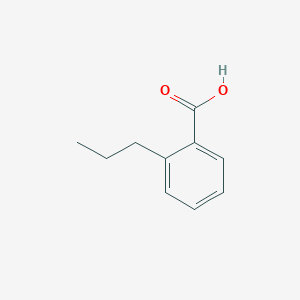

2-Propylbenzoic acid

Description

Natural Occurrence and Biosynthetic Pathways

Isolation from Natural Sources (e.g., Lichen Species, Ramalina roesleri)

Several benzoic acid derivatives, including those with a propyl substituent, have been isolated from natural sources. For instance, a hexane (B92381) extract of the lichen species Ramalina roesleri was found to contain 2-hydroxy-4-methoxy-6-propylbenzoic acid and 2,4-dihydroxy-6-propylbenzoic acid. mdpi.comnih.gov

Biosynthesis via Microbial Fermentation (e.g., Streptomyces species)

Streptomyces, a genus of bacteria known for producing a wide array of secondary metabolites, have been shown to synthesize benzoic acid and its derivatives. researchgate.netnih.gov Some Streptomyces species utilize a plant-like pathway to produce benzoyl-CoA, a key intermediate in the biosynthesis of certain polyketides. nih.gov While direct fermentation of 2-propylbenzoic acid by Streptomyces is not explicitly detailed, the metabolic machinery for producing various aromatic compounds exists within this genus. tandfonline.com For example, Streptomyces maritimus can produce benzoate, and feeding experiments with Streptomyces nitrosporeus using p-aminobenzoic acid led to the production of new benzastatin derivatives. researchgate.netjmb.or.kr

Role as a Biosynthetic Intermediate (e.g., Cannabinoids like Cannabigerol and Cannabigerovarinic Acid)

One of the significant roles of a propyl-substituted benzoic acid derivative is as a precursor in the biosynthesis of certain cannabinoids. Specifically, 2,4-dihydroxy-6-propylbenzoic acid is an intermediate in the formation of cannabigerovarinic acid (CBGVA). biosynth.commdpi.com CBGVA is a key precursor to other varin-type cannabinoids. The enzyme NphB can catalyze the synthesis of CBGVA from 2,4-dihydroxy-6-propylbenzoic acid. mdpi.comresearchgate.net

Structural Diversity and Functional Group Considerations of Propylbenzoic Acid Derivatives

The basic structure of propylbenzoic acid can be modified with additional functional groups, leading to a variety of derivatives with different properties.

2,4-Dihydroxy-6-propylbenzoic acid : This derivative, also known as divarinic acid, features two hydroxyl groups on the benzene (B151609) ring in addition to the propyl and carboxylic acid groups. biosynth.comcymitquimica.com These hydroxyl groups significantly increase the polarity of the molecule. It is a known natural product found in lichens and is a key intermediate in cannabinoid biosynthesis. mdpi.combiosynth.com

4-Propylbenzoic acid : In this isomer, the propyl group is located at the para position (position 4) relative to the carboxylic acid. cymitquimica.comnih.gov This positional difference affects the molecule's physical and chemical properties. 4-Propylbenzoic acid appears as a white to off-white crystalline solid and is used as an intermediate in organic synthesis. cymitquimica.comchemicalbook.com

The table below summarizes the key structural features of this compound and its mentioned derivatives.

| Compound Name | Molecular Formula | Key Structural Features |

| This compound | C10H12O2 | Propyl group at position 2 |

| 4-Propylbenzoic acid | C10H12O2 | Propyl group at position 4 |

| 2,4-Dihydroxy-6-propylbenzoic acid | C10H12O4 | Propyl group at position 6, hydroxyl groups at positions 2 and 4 |

| 2-Hydroxy-4-methoxy-6-propylbenzoic acid | C11H14O4 | Propyl group at position 6, hydroxyl group at position 2, methoxy (B1213986) group at position 4 |

Structure

3D Structure

Properties

IUPAC Name |

2-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADSJKKDLMALGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557642 | |

| Record name | 2-Propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2438-03-1 | |

| Record name | 2-Propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Approaches

The construction of the 2-propylbenzoic acid scaffold can be achieved through several synthetic strategies, each offering distinct advantages in terms of starting materials, regioselectivity, and reaction conditions.

Condensation Reactions

A notable method for synthesizing a related compound, 2,4-dihydroxy-6-propylbenzoic acid methyl ester, involves a condensation reaction. chemicalbook.com This process starts with the reaction of (E)-hept-3-en-2-one and dimethyl malonate in the presence of sodium in methanol (B129727). chemicalbook.com The reaction mixture is heated at reflux for 8 hours. Following this, the intermediate is treated with bromine in N,N-dimethyl-formamide. chemicalbook.com This multi-step process highlights the use of condensation and subsequent chemical transformations to build the substituted benzoic acid ring system.

Alkylation and Esterification of Benzoic Acid Derivatives

Direct alkylation of benzoic acid derivatives provides another route to this compound. For instance, the synthesis of 4-propylbenzoic acid can be achieved through the direct alkylation of benzoic acid with propyl halides or alkenes under suitable conditions. ontosight.ai While this example pertains to the para-isomer, similar principles can be applied to achieve ortho-substitution, often requiring specific directing groups or catalysts.

Esterification is a common subsequent step, often employed to create derivatives or prodrugs. For example, 2,4-dihydroxy-6-propylbenzoic acid can be esterified by dissolving it in methanol with a catalytic amount of concentrated sulfuric acid. chemicalbook.com This reaction produces the corresponding methyl ester. chemicalbook.com

Directed Metallation and Lithiation Strategies for Regiospecific Substitution

Directed ortho-metalation (DoM) is a powerful strategy for achieving regiospecific substitution on aromatic rings. The carboxylic acid group itself can act as a directing group for lithiation at the ortho position. researchgate.netorganic-chemistry.org This is typically achieved using strong bases like n-butyllithium (n-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. researchgate.netorganic-chemistry.org The resulting ortho-lithiated species can then be quenched with an electrophile, such as a propyl halide, to introduce the propyl group at the 2-position. The efficiency and regioselectivity of this method can be influenced by the choice of base and reaction conditions. organic-chemistry.org For instance, using s-BuLi/TMEDA can favor deprotonation ortho to the carboxylate, while other bases might lead to different regioselectivities. organic-chemistry.org

The methoxymethyl (MOM) ether can also serve as an effective ortho-directing group in the synthesis of benzoic acid derivatives. google.com This strategy involves protecting a hydroxyl group on the aromatic ring as a MOM ether, which then directs lithiation to the adjacent position. google.com Subsequent reaction with an appropriate electrophile and deprotection of the MOM group can yield the desired substituted benzoic acid.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. This technology can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. ajrconline.orgasianjpr.comscispace.com The esterification of benzoic acids, for example, can be achieved in a matter of minutes under microwave irradiation with a catalytic amount of sulfuric acid. scispace.com Comparative studies have shown that microwave-assisted synthesis can decrease reaction times by as much as 40% while maintaining high yields. This approach is considered a greener chemistry technique due to its efficiency and reduced energy consumption. asianjpr.com

| Reaction Type | Conventional Method Time | Microwave-Assisted Time |

| Esterification of Benzoic Acid | ~30-60 minutes | ~5-15 minutes |

| Hydrolysis of Benzamides | ~1 hour | ~7 minutes |

This table provides a general comparison based on available literature for similar reaction types and is not specific to this compound.

Esterification for Prodrug Development

Esterification of the carboxylic acid group of this compound is a key strategy in the development of prodrugs. researchgate.netif-pan.krakow.pl Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body. if-pan.krakow.pl By converting the polar carboxylic acid group into a less polar ester, the lipophilicity of the molecule can be increased, which may improve its ability to cross biological membranes. if-pan.krakow.pl The choice of the alcohol used for esterification can modulate the lipophilicity and the rate of hydrolysis back to the active carboxylic acid. researchgate.net For example, propyl, hexyl, and phenyl esters of benzoic acid derivatives have been synthesized to study the effect of the ester group on activity and activation by enzymes. researchgate.net

Biosynthetic Production and Optimization

The biosynthesis of cannabinoid-like compounds offers an alternative to chemical synthesis. In this context, 2,4-dihydroxy-6-propylbenzoic acid (divarinic acid) serves as a precursor for the biosynthesis of cannabigerovarinic acid (CBGVA). mdpi.com The enzyme NphB, a prenyltransferase, can catalyze the geranylation of 2,4-dihydroxy-6-propylbenzoic acid to form CBGVA. mdpi.com Research has focused on the rational design and engineering of NphB to improve its catalytic efficiency and product specificity. mdpi.com Through targeted mutations, scientists have been able to enhance the activity of NphB for the production of CBGVA and other cannabinoids, paving the way for industrial-scale biosynthesis of these valuable compounds. mdpi.com

Optimization of Fermentation Media and Environmental Factors

The optimization of fermentation conditions is a critical step in maximizing the yield of a target metabolite. This typically involves a systematic variation of media components and environmental parameters to identify the most favorable conditions for microbial growth and production.

Key Optimization Parameters in Fermentation:

| Parameter Category | Specific Factors | Potential Impact on this compound Production |

| Media Composition | Carbon Source (e.g., glucose, glycerol), Nitrogen Source (e.g., yeast extract, peptone), Minerals (e.g., MgSO₄, KH₂PO₄), Trace Elements | Influences precursor availability and overall metabolic activity. |

| Environmental Factors | pH, Temperature, Dissolved Oxygen, Agitation Speed | Affects enzyme kinetics, cell membrane integrity, and nutrient uptake, thereby controlling the rate of biosynthesis. |

While patents mention this compound in the context of fermentation products for agricultural use, specific details regarding the optimization for its production are not provided. google.comgoogle.comgoogle.com

Strain Engineering for Enhanced Metabolite Production

Genetic modification of microbial strains is a powerful strategy to enhance the production of desired chemical compounds. This involves the targeted manipulation of metabolic pathways to increase the flux towards the product of interest.

Common Strain Engineering Strategies:

| Strategy | Description | Relevance to this compound |

| Overexpression of Key Enzymes | Increasing the expression of enzymes that are bottlenecks in the biosynthetic pathway. | Would involve identifying and amplifying the genes responsible for the synthesis of this compound. |

| Deletion of Competing Pathways | Knocking out genes that divert precursors away from the desired pathway. | Could increase the pool of precursors available for this compound synthesis. |

| Promoter Engineering | Modifying promoter regions to fine-tune the expression of pathway genes. | Allows for dynamic control of the metabolic network to optimize production. |

Currently, there is a lack of specific studies detailing the application of these strain engineering techniques for the overproduction of this compound.

Precursor Feeding Strategies for Improved Yield

Supplying exogenous precursors to the fermentation broth can significantly boost the yield of a target metabolite by bypassing early steps in the biosynthetic pathway. For this compound, a potential aromatic precursor could be divarinic acid (3,5-dihydroxy-2-propylbenzoic acid). cannabidiolcbd.org

Hypothetical Precursor Feeding Scenarios:

| Precursor Fed | Rationale | Expected Outcome |

| Simple Aromatic Compounds | Providing basic building blocks for the benzene (B151609) ring. | May increase the overall pool of aromatic intermediates. |

| Alkyl Group Donors | Supplying the propyl side chain. | Could enhance the final step of attaching the alkyl group to the benzoic acid core. |

| Divarinic Acid | Feeding a late-stage intermediate in a related biosynthetic pathway. cannabidiolcbd.org | Potentially a direct precursor that could be converted to this compound. |

It is important to note that the effectiveness of these strategies is highly dependent on the specific microbial strain and its metabolic capabilities.

Chemical Derivatization and Analog Development

The chemical modification of this compound is an area with more available research, focusing on the synthesis of various analogs to explore their chemical and biological properties.

Synthesis of Substituted Propylbenzoic Acid Analogues for Structure-Activity Relationship Studies

The synthesis of substituted analogs of this compound is crucial for understanding how different functional groups on the aromatic ring influence its activity. A variety of substituted this compound derivatives have been synthesized for research purposes. ambeed.comambeed.com

Examples of Synthesized Analogs:

| Compound Name | CAS Number |

| 3-Bromo-2-propylbenzoic acid | 1263284-52-1 |

| 4-Bromo-2,6-diethylbenzoic acid | 1349716-04-6 |

| 3-Bromo-2-ethylbenzoic acid | 99548-72-8 |

These analogs are typically prepared through multi-step synthetic routes, often involving reactions such as Friedel-Crafts acylation, reduction, and subsequent aromatic substitution reactions like bromination.

Generation of Esters to Modulate Lipophilicity and Bioavailability

Esterification of the carboxylic acid group of this compound is a common strategy to modify its physicochemical properties, such as lipophilicity, which in turn can influence its bioavailability. An example of a complex ester is 4,5-diethoxy-2-propylbenzoic acid 7-(6-pentyltetrahydropyran-2-yl)-heptyl ester, which was isolated from the ethyl acetate (B1210297) fraction of Cassia fistula. researchgate.netresearchgate.net The formation of esters can also occur during certain chemical processes, such as the reaction of this compound with formic acid, which can act as both a reagent and a solvent. the-innovation.org

Oxidation, Reduction, and Substitution Reactions leading to Quinones, Alcohols, Esters, and Ethers

This compound and its precursors can undergo a range of chemical transformations to yield a variety of other functional molecules.

Oxidation: The propyl group attached to the benzene ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). The aromatic ring itself can be oxidized under certain conditions to form quinone-like structures. mdpi.com

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing carboxyl and propyl groups. For instance, nitration using a mixture of nitric acid and sulfuric acid would lead to nitro-2-propylbenzoic acid derivatives.

These transformations are fundamental in synthetic organic chemistry and allow for the creation of a diverse library of compounds from a single starting material.

Biological Activities and Pharmacological Relevance

Antimicrobial Properties

Antibacterial Activity (e.g., against Staphylococcus aureus and Escherichia coli)

Derivatives of benzoic acid have demonstrated a range of antibacterial activities. While specific data on 2-propylbenzoic acid is limited, studies on related compounds provide insights into its potential. For instance, certain benzoic acid derivatives have shown inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The position of substituents on the benzoic acid ring can influence the antibacterial efficacy. For example, the addition of a hydroxyl group at the ortho position (2-hydroxybenzoic acid) has been noted to affect the time required to kill E. coli cells. nih.gov

In a study concerning positional isomerism of benzoic acid derivatives, 2-hydroxybenzoic acid demonstrated significant antibacterial activity against E. coli O157, with a minimum inhibitory concentration (MIC) of 1 mg/mL. nih.gov Another related compound, 2-hydroxy-3-propylbenzoic acid, has also been noted in studies examining activity against E. coli. oup.com Furthermore, divaricatic acid, a more complex depside that contains a propylbenzoic acid moiety, has shown activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.org

Table 1: Antibacterial Activity of Benzoic Acid Derivatives

| Compound | Bacterium | Activity | Reference |

| 2-Hydroxybenzoic acid | Escherichia coli O157 | MIC = 1 mg/mL | nih.gov |

| Divaricatic acid | Staphylococcus aureus (MRSA) | Active | wikipedia.org |

Antifungal Activity

Benzoic acid itself is recognized for its antifungal properties and is utilized as a preservative in various applications. filab.fr This inherent activity of the parent molecule suggests that its derivatives, including this compound, may also possess antifungal potential. Research on compounds with similar structures has indicated antifungal effects. ontosight.ai For instance, methyl 2,4-dihydroxy-6-octylbenzoate, a derivative of benzoic acid, exhibits robust antifungal properties. minglangchem.com A study on metabolites from the lichen Ramalina leiodea found that compound 5 , identified as 4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-2-methoxy-6-propylbenzoic acid, was highly active against tested fungal strains. shd-pub.org.rsscielo.org.mx

Antitubercular Activity

Investigations into the antitubercular potential of benzoic acid derivatives have yielded promising results. A study focusing on isolates from the lichen Ramalina leiodea identified that 4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-2-methoxy-6-propylbenzoic acid (compound 5 ) and its semi-synthetic analogues demonstrated antitubercular activity. shd-pub.org.rsnih.gov Specifically, some of the semi-synthetic derivatives exhibited better antimycobacterial activity than the natural metabolites, with MIC values against Mycobacterium tuberculosis as low as 1.6 µg/mL, which was more potent than the standard drug streptomycin (B1217042) in the same study. shd-pub.org.rsscielo.org.mx This highlights the potential of the propylbenzoic acid scaffold in the development of new antitubercular agents. shd-pub.org.rs

Table 2: Antitubercular Activity of a Propylbenzoic Acid Derivative

| Compound | Organism | MIC Value | Reference |

| Semi-synthetic derivatives of 4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-2-methoxy-6-propylbenzoic acid | Mycobacterium tuberculosis | 1.6 µg/mL | shd-pub.org.rsscielo.org.mx |

| Streptomycin (control) | Mycobacterium tuberculosis | 6.25 µg/mL | shd-pub.org.rsscielo.org.mx |

Antimalarial and Antileishmanial Potential

While direct evidence for the antimalarial and antileishmanial activity of this compound is not prominent in the available literature, research on structurally related compounds suggests potential avenues for exploration. For example, 2-n-propylquinoline has been identified as a drug candidate for the treatment of visceral leishmaniasis. nih.gov Studies on other benzoic acid derivatives have also explored their antimalarial activities. openaccessjournals.com For instance, certain gallic acid (a trihydroxybenzoic acid) derivatives have shown in vitro activity against Plasmodium falciparum. orientjchem.orgmdpi.com However, it is important to note that the direct substitution of a propyl group at the 2-position of benzoic acid in relation to these activities requires further specific investigation.

Anti-inflammatory and Immunomodulatory Effects

Cyclooxygenase (COX-1) Enzyme Inhibition and Production of Anti-inflammatory Metabolites

The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. scielo.org.mxjpp.krakow.pl There are two main isoforms, COX-1 and COX-2. ccjm.org The inhibition of COX-1 is associated with both therapeutic effects and some side effects of NSAIDs. ccjm.org

Benzoic acid derivatives are a class of compounds that can exhibit COX inhibitory activity. The general mechanism of inhibition involves the drug molecule entering a hydrophobic channel in the enzyme and forming hydrogen bonds with key amino acid residues, such as Arginine 120, which prevents the natural substrate, arachidonic acid, from binding. scielo.org.mxproteopedia.org While specific data on the COX-1 inhibitory activity of this compound is not detailed, the structural class it belongs to is known for this mechanism.

Modulation of Inflammatory Markers in Experimental Models

While direct studies on the anti-inflammatory activity of this compound are not extensively detailed in current literature, the broader class of benzoic acid derivatives has been a subject of investigation for its potential to modulate inflammatory responses. nih.govnih.gov The anti-inflammatory properties of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.govmdpi.com For instance, newly synthesized derivatives of salicylic (B10762653) acid, which is a hydroxylated benzoic acid, have demonstrated the ability to reduce inflammatory parameters in rat models induced by lipopolysaccharide (LPS). nih.govresearchgate.net These effects are hypothesized to occur through the inhibition of COX-2 activity and subsequent downstream signaling pathways like the NF-κβ pathway. nih.gov

Research on other benzoic acid derivatives has shown they can moderately suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in macrophage cell lines without inducing cytotoxicity. nih.gov Given that this compound shares the core benzoic acid structure, it is plausible that it may exhibit similar modulatory effects on inflammatory markers, although specific experimental validation is required.

Antioxidant Capacities

The antioxidant potential of benzoic acid derivatives is a significant area of research, with studies focusing on their ability to neutralize harmful free radicals and protect cells from oxidative damage. ffhdj.comnih.gov

Benzoic acid derivatives, particularly those with hydroxyl substitutions, are recognized for their antioxidant properties. nih.govpreprints.org The primary mechanisms by which these phenolic compounds scavenge free radicals include:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond in phenolic antioxidants; a lower BDE facilitates easier hydrogen donation. preprints.org

Stepwise Electron Transfer Proton Transfer (SET-PT): This two-step process begins with the transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is followed by the dissociation of a proton from the radical cation. The ionization potential (IP) is a key parameter for the first step. preprints.org

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar solvents and involves the initial loss of a proton from the antioxidant, followed by the transfer of an electron to the free radical. preprints.orgmdpi.com

The specific mechanism that predominates is influenced by factors such as the molecular structure of the antioxidant, the nature of the free radical, and the polarity of the solvent. preprints.org While this compound lacks the hydroxyl groups that significantly enhance the free-radical scavenging activity seen in compounds like gallic acid or protocatechuic acid, its core structure can still participate in these antioxidant reactions. preprints.org

The antioxidant activities of benzoic acid derivatives contribute to their role in mitigating oxidative stress and protecting cells from damage. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. researchgate.net Phenolic compounds can protect cells against oxidative stress through multiple actions, including direct free radical scavenging and enhancing the body's endogenous antioxidant defenses. ffhdj.com

This protection involves increasing the synthesis and activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov These enzymes play a crucial role in neutralizing ROS and protecting cellular components, like polyunsaturated fatty acids in membranes, from oxidative damage. nih.gov For example, compounds structurally related to this compound, such as 2-hydroxy-3-propylbenzoic acid, have been noted for their potential to provide protection against oxidative stress. google.comgoogle.com This suggests that the benzoic acid scaffold, even with varied substitutions, can contribute to cellular protection mechanisms.

Enzyme Modulation and Inhibition

This compound and its isomers have been identified as effective modulators of specific enzymes, particularly those involved in browning reactions in plant and fungal systems.

Polyphenol oxidase (PPO) is an enzyme responsible for enzymatic browning in fruits and vegetables, a process that leads to undesirable changes in color and quality. researchgate.net Consequently, inhibitors of PPO are of significant interest in the food industry. nih.gov

Studies have demonstrated that p-alkylbenzoic acids, including p-propylbenzoic acid, can strongly inhibit the activity of PPO extracted from potatoes (Solanum tuberosum). researchgate.net Kinetic analysis revealed that these compounds act as reversible and noncompetitive inhibitors of the enzyme. The inhibitory potency was found to increase with the length of the alkyl chain, indicating that the steric effect of the substituent group influences its inhibitory efficiency. researchgate.net In a study on a series of p-alkylbenzoic acids, p-propylbenzoic acid had a half-maximal inhibitory concentration (IC50) of 0.213 mM against potato PPO. researchgate.net

Interestingly, in a different plant system, the fruit coat of Cinnamomum verum, propyl benzoic acid was found to exhibit a mixed type of inhibition on PPO. sbmu.ac.ir This highlights that the inhibitory mechanism can vary depending on the source of the enzyme.

| Inhibitor | IC50 (mM) | Inhibition Type |

|---|---|---|

| p-Propylbenzoic acid | 0.213 | Reversible, Noncompetitive |

| p-Butylbenzoic acid | 0.180 | Reversible, Noncompetitive |

| p-Pentylbenzoic acid | 0.152 | Reversible, Noncompetitive |

| p-Hexylbenzoic acid | 0.106 | Reversible, Noncompetitive |

| p-Heptylbenzoic acid | 0.075 | Reversible, Noncompetitive |

| p-Octylbenzoic acid | 0.047 | Reversible, Noncompetitive |

Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin (B1238610) biosynthesis in various organisms, including mushrooms. capes.gov.brnih.gov Its inhibition is a target for preventing browning in the food industry and for cosmetic applications related to hyperpigmentation. mdpi.comnih.gov

Research on the diphenolase activity of mushroom tyrosinase has shown that alkylbenzoic acids can cause reversible inhibition of the enzyme. capes.gov.br Specifically, p-alkylbenzoic acids, including p-propylbenzoic acid, act as uncompetitive inhibitors. capes.gov.br This means they bind to the enzyme-substrate complex, rather than the free enzyme. mdpi.com

A clear structure-activity relationship has been observed, where the inhibitory strength increases with the length of the hydrophobic alkyl chain. This suggests that the hydrophobic p-alkyl group plays a crucial role in the inhibition of the enzyme. capes.gov.br

| Inhibitor | Relative Inhibition Strength | Inhibition Type |

|---|---|---|

| p-Toluic acid | Lowest | Uncompetitive |

| p-Ethylbenzoic acid | ↓ | Uncompetitive |

| p-Propylbenzoic acid | ↓ | Uncompetitive |

| p-Isopropylbenzoic acid | ↓ | Uncompetitive |

| p-tert-Butylbenzoic acid | ↓ | Uncompetitive |

| p-Butylbenzoic acid | ↓ | Uncompetitive |

| p-Pentylbenzoic acid | ↓ | Uncompetitive |

| p-Hexylbenzoic acid | ↓ | Uncompetitive |

| p-Heptylbenzoic acid | ↓ | Uncompetitive |

| p-Octylbenzoic acid | Highest | Uncompetitive |

Modulation of Proteostasis Network Components (e.g., Ubiquitin-Proteasome Pathway, Autophagy-Lysosome Pathway)

The proteostasis network (PN) is a crucial cellular system responsible for maintaining the health of the proteome through protein synthesis, folding, and degradation. nih.gov This network's integrity is vital, particularly in non-dividing cells like neurons. nih.gov The two primary degradation pathways within the PN are the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP). bmbreports.orgfrontiersin.orgfrontiersin.orgnih.gov The UPS typically degrades small, misfolded proteins, while the ALP handles larger protein aggregates and entire organelles. bmbreports.orgfrontiersin.org These pathways are interconnected and can compensate for one another; for instance, inhibition of the UPS can lead to the activation of autophagy. frontiersin.orgfrontiersin.org

While direct studies on this compound are limited, research on related compounds and the broader context of cellular stress responses provide insights. The inactivation of key signaling molecules can disrupt proteostasis, leading to the downregulation of pathways like the heat shock response and the unfolded protein response. uts.edu.authe-innovation.org This disruption can cause severe proteostasis imbalances. uts.edu.authe-innovation.org Some cellular mechanisms can, however, rewire the proteostasis network to overcome these stresses. uts.edu.authe-innovation.org A database entry for a related compound, 2-[3-(2-methoxyphenyl)-3-oxidanylidene-propyl]benzoic acid, lists its involvement in the proteasome-mediated ubiquitin-dependent protein catabolic process and autophagy, suggesting that this class of compounds can influence these critical cellular clearance systems. ebi.ac.uk

Activation of Lysosomal Cathepsins B and L

Lysosomes contain a variety of acid hydrolases, with cathepsins being major lysosomal proteases. plos.org Cathepsins B, L, and D are among the most abundant. nih.gov These enzymes are crucial for the proper functioning of lysosomes, which is particularly important in neurons. plos.org Cathepsins B and L are cysteine proteases that play a significant role in lysosomal function and the degradation of key proteins. plos.org

Studies have shown that the release of cathepsins B and L from lysosomes can be triggered by various stimuli and that these enzymes are involved in processes like plasma membrane repair. nih.gov Research on certain toxins has revealed that extracellular cathepsins B and L can facilitate the entry of substances into cells by activating other enzymes. mdpi.com Furthermore, some compounds can activate cathepsins B and D by binding to them, which can initiate lysosomal-dependent cell death pathways. oncotarget.com While direct evidence for this compound is not specified, the fundamental role of Cathepsins B and L in lysosomal degradation pathways is well-established. For example, inhibition of these cathepsins leads to lysosomal impairment and the accumulation of various proteins. plos.org Conversely, their activation is a key step in cellular degradation processes. frontiersin.org

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition by Derivatives

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator of insulin (B600854) and leptin signaling, making it a significant target for the treatment of type 2 diabetes and obesity. researchgate.nettandfonline.com The inhibition of PTP1B can enhance insulin sensitivity. juniperpublishers.com However, developing selective inhibitors is challenging due to the structural similarity among the catalytic domains of various protein tyrosine phosphatases. researchgate.net

Research has identified that derivatives of varic acid, which share a 2,4-dihydroxy-6-propylbenzoic acid motif with certain this compound derivatives, are promising PTP1B inhibitors. researchgate.nettandfonline.com Molecular modeling studies have been used to understand the binding mechanisms of these inhibitors to PTP1B and to design new, more potent derivatives. researchgate.nettandfonline.com These studies indicate that specific residues within the PTP1B active site, such as Tyr46, Ser216, and Arg221, are crucial for the binding of these inhibitors. researchgate.nettandfonline.com Other classes of PTP1B inhibitors, such as those based on a 2-(oxalylamino)-benzoic acid scaffold, have also been developed and optimized. juniperpublishers.com The ultimate goal is to create highly selective, cell-permeable PTP1B inhibitors for therapeutic application. juniperpublishers.comnih.gov

Receptor Interactions

Cannabinoid Receptor (CB1 and CB2) Binding

The cannabinoid receptors, CB1 and CB2, are G-protein-coupled receptors that are key components of the endocannabinoid system. mdpi.comnih.gov The CB1 receptor is found throughout the nervous system, while the CB2 receptor is considered a peripheral receptor due to its predominant expression in immune cells. mdpi.comnih.govfrontiersin.org These receptors are promising therapeutic targets for a range of conditions, including pain and inflammation. mdpi.comnih.gov

While many cannabinoids like Δ9-tetrahydrocannabinol (THC) bind to both CB1 and CB2 receptors, other compounds show more selective interactions. frontiersin.orgnih.gov For example, cannabidiol (B1668261) (CBD) has a low binding affinity for both receptors but can act as a negative allosteric modulator of the CB1 receptor. frontiersin.org The structural core of varin cannabinoids, which includes this compound, is noted in the context of their agonistic and antagonistic properties at CB1 and CB2 receptors. cannabidiolcbd.org Computational studies have been employed to explore the binding modes of various ligands to CB1 and CB2 receptors, aiming to understand the basis for their selectivity and to aid in the design of new, more specific compounds. nih.gov

Implications for Modulating Biological Pathways and Cellular Processes

The interaction of compounds with cannabinoid receptors has broad implications for modulating numerous biological pathways and cellular functions. The endocannabinoid system regulates processes such as pain perception, inflammation, immune response, and metabolism. mdpi.comfrontiersin.org Activation of the CB2 receptor, for instance, is linked to anti-inflammatory effects through the inhibition of the adenylyl cyclase pathway. mdpi.com This can prevent the induction of inflammatory genes. mdpi.com

The modulation of cannabinoid receptors can influence various signaling cascades. mdpi.comfrontiersin.org For example, CB1 and CB2 receptor activation can affect mitogen-activated protein kinase (MAPK) activity. frontiersin.org Given that the this compound structure is a core component of varin cannabinoids, its derivatives that interact with CB1 and CB2 receptors could potentially influence these pathways. cannabidiolcbd.org This could have therapeutic implications for inflammatory diseases, pain management, and other conditions where the endocannabinoid system plays a regulatory role. mdpi.com The ability of cannabinoid receptor ligands to modulate immune cell migration and the production of inflammatory mediators highlights their therapeutic potential. mdpi.com

Anticancer Potential

The exploration of benzoic acid derivatives has revealed promising avenues for anticancer research. While direct studies on this compound are limited in the provided search results, the broader investigation into related compounds highlights the potential of this chemical class.

Antiproliferative and Cytotoxic Effects

Research into various benzoic acid derivatives has demonstrated their ability to inhibit the proliferation of cancer cells and induce cell death. For instance, certain derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines. dergipark.org.tr Studies on caffeic acid and its derivatives have also highlighted their antiproliferative and cytotoxic properties in several cancer cell lines, often without significant toxicity to healthy cells. nih.gov These findings suggest that the benzoic acid scaffold is a viable starting point for the development of new anticancer agents. The antiproliferative effects of these compounds are often evaluated across a range of cancer cell lines, including those from the colon, breast, and liver. nih.govscielo.brresearchgate.net

Interactive Table: Cytotoxic Effects of Benzoic Acid and Related Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Effect | Reference |

| Benzoic Acid | HeLa, HUH7, MG63, A673, CRM612 | Significant cytotoxic effect | dergipark.org.tr |

| Caffeic Acid Derivatives | LNCaP (Prostate Cancer) | Concentration-dependent cytotoxic agents | nih.gov |

| Thiazolidine-2,4-dione Derivatives | HT-29, A-549, HCT-116 | Inhibition of cancer cell growth | researchgate.net |

| Pyrimidine-5-carbonitrile Derivatives | HCT-116 (Colon), MCF-7 (Breast) | Higher cytotoxic activities than sorafenib | researchgate.net |

Development of Derivatives as Novel Modulators for Cancer Pathways (e.g., VEGFR-2 inhibition)

A significant area of focus in cancer therapy is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread. nih.gov Several derivatives based on various chemical scaffolds, including those related to benzoic acid, have been designed and synthesized as potential VEGFR-2 inhibitors. researchgate.netresearchgate.netnih.gov

For example, new series of piperazinylquinoxaline-based derivatives have been developed and shown to exhibit significant VEGFR-2 inhibition. nih.gov One promising compound from this series, compound 11, demonstrated a potent inhibitory effect on VEGFR-2 and induced apoptosis in HepG-2 cancer cells. nih.gov Similarly, other research has focused on developing novel VEGFR-2 inhibitors from scaffolds like pyrimidine-5-carbonitrile, nicotinamide, and indoline-2-one. researchgate.netresearchgate.net These studies underscore the strategy of modifying core structures to create potent and selective inhibitors of key cancer-related pathways.

Interactive Table: VEGFR-2 Inhibition by Novel Synthetic Derivatives

| Derivative Class | Key Findings | IC50 Values (VEGFR-2) | Reference |

| Piperazinylquinoxaline Derivatives | Compound 11 showed potent inhibition and induced apoptosis. | 0.19 µM (for compound 11) | nih.gov |

| Thiazolidine-2,4-dione Derivatives | Compound 15 showed significant inhibitory activity. | 0.081 µM (for compound 15) | researchgate.net |

| Pyrimidine-5-carbonitrile Derivatives | Compounds 9d, 11e, 12b, and 12d showed high cytotoxic activity. | Not specified | researchgate.net |

| Nicotinamide Derivatives | Compound 8 exhibited the strongest anti-proliferative activities. | Not specified | researchgate.net |

Agricultural Applications

The application of chemical compounds to modulate plant growth and enhance defense mechanisms is a cornerstone of modern agriculture. While specific data on this compound is not extensively detailed in the search results, the broader family of benzoic acid derivatives has been explored for such purposes.

Enhancement of Disease Resistance in Crops

Plants possess innate immune systems that can be activated to defend against pathogens. frontiersin.orgnumberanalytics.com Chemical compounds can play a role in triggering or enhancing these defense responses. The application of certain chemicals can induce a state of "priming," where the plant's defense mechanisms are readied for a more robust and rapid response upon pathogen attack. nih.gov While direct evidence for this compound's role in disease resistance is not available in the provided results, the general principles of induced resistance suggest a potential area for investigation. For example, some chemicals can enhance plant resilience to various environmental stressors. alibaba.com The plant's defense signaling pathways, often involving hormones like salicylic acid and jasmonic acid, are key targets for such interventions. frontiersin.orgnih.gov

Advanced Applications and Materials Science

Pharmaceutical Development and Drug Delivery Systems

The structural backbone of 2-propylbenzoic acid provides a versatile scaffold for pharmaceutical innovation. Its carboxylic acid group and lipophilic propyl chain are key features that can be leveraged to improve drug design and delivery.

An Active Pharmaceutical Ingredient (API) is the component of a drug that produces the intended health effects. edaegypt.gov.eg Derivatives of this compound have been identified as potential APIs. For instance, (2R)-2-propylbenzoic acid has been noted for its use as an active substance in pharmaceuticals. Furthermore, the this compound structure is a key component in more complex molecules, such as 4-borono-2-propylbenzoic acid, which is also used for medicinal purposes as an API. pharmint.net These examples highlight the utility of the this compound moiety as a foundational element in the development of new therapeutic agents.

A significant challenge in drug development is ensuring that an API is effectively absorbed by the body, a property known as bioavailability. Many drug candidates, particularly those classified under the Biopharmaceutics Classification System (BCS) as Class II, exhibit high permeability but low aqueous solubility, which limits their bioavailability. innovareacademics.in

While specific studies on this compound are not extensively detailed, the principles of enhancing bioavailability for poorly soluble acidic drugs are directly applicable. innovareacademics.in Strategies for compounds like this compound, which has limited water solubility, include:

Particle Size Reduction : Decreasing the particle size of the API increases the surface area available for dissolution.

Amorphous Solid Dispersions : Converting the crystalline drug into a higher-energy amorphous state, often stabilized within a polymer matrix, can significantly increase its apparent solubility and dissolution rate.

Lipid-Based Formulations : Incorporating the drug into formulations containing oils, surfactants, and co-solvents can help to solubilize the compound in the gastrointestinal tract and facilitate its absorption. mdpi.com

These formulation techniques are crucial for optimizing the therapeutic efficacy of drugs derived from or containing the this compound structure.

Prodrugs are inactive derivatives of a drug molecule that are converted into the active form within the body through enzymatic or chemical processes. rroij.com This strategy is often employed to overcome limitations such as poor absorption. nih.gov The carboxylic acid group of this compound is an ideal target for creating prodrugs, typically through the formation of esters.

| Prodrug Strategy | Modification on this compound | Intended Advantage |

| Ester Formation | The carboxylic acid (-COOH) group is converted into an ester (-COOR). | Masks polarity, increases lipophilicity, enhances passive diffusion across membranes. |

| Carrier-Linked | The drug is attached to a carrier molecule (e.g., an amino acid) to target specific transporters in the gut. | Utilizes active transport mechanisms for improved absorption. nih.gov |

The propylbenzoic acid scaffold has been investigated in the context of several diseases. A patent for methods to improve the solubility and bioavailability of therapeutic agents includes 2-hydroxy-3-propylbenzoic acid, suggesting its relevance for developing treatments for conditions such as central nervous system diseases. google.com Furthermore, complex derivatives containing a propylbenzoic acid structure have been explored for their potential in treating diseases where inflammation and oxidative stress are key factors. ontosight.ai

In a related context, 2,4-dihydroxy-6-propylbenzoic acid has been identified as an intermediate in the biosynthesis of certain cannabinoids and has shown potential in studies against infectious diseases. biosynth.com While distinct from this compound, the bioactivity of these closely related structures underscores the therapeutic potential of the propyl-substituted benzoic acid framework.

Organic Semiconductor Engineering

Beyond pharmaceuticals, the unique chemical properties of benzoic acid derivatives are finding applications in materials science, particularly in the field of organic electronics.

Organic semiconductors are the foundation of flexible and solution-processable electronic devices like transistors and solar cells. rsc.org The performance of these devices is highly dependent on the crystalline quality of the semiconductor material, as well-ordered crystals facilitate efficient charge transport. nih.gov

Research has demonstrated that benzoic acid-based additives can be used to control the crystal growth of organic semiconductors. researchgate.net In a notable study, the related isomer, 4-propylbenzoic acid, was used as an additive to regulate the crystallization of 6,13-bis(triisopropylsilylethynyl) pentacene (B32325) (TIPS-pentacene), a high-performance organic semiconductor. researchgate.netresearchgate.net

The mechanism involves the benzoic acid additive forming a self-assembled interfacial layer on the substrate. researchgate.net This layer influences the distribution of nucleation seeds for the semiconductor, promoting more uniform and aligned crystal growth. researchgate.net The study compared the effects of additives with different hydrophobic tail lengths.

| Additive | Alkyl Chain Length | Effect on Crystal Misorientation |

| 4-Propylbenzoic Acid | Propyl (C3) | Baseline regulation of crystal growth. |

| 4-Octylbenzoic Acid | Octyl (C8) | 10-fold reduction in misorientation compared to the propyl-based additive. researchgate.net |

This research indicates that while 4-propylbenzoic acid is effective, a longer alkyl chain on the benzoic acid structure can lead to even better crystal alignment. researchgate.net These findings suggest a powerful strategy for engineering high-quality organic semiconductor films, a principle that applies to the broader class of alkyl-benzoic acids, including this compound.

Research on this compound in Advanced Applications Remains Limited

Following a comprehensive review of scientific literature, there is currently insufficient data to generate a detailed article on the chemical compound this compound within the specific advanced applications requested. Research focusing on its role in electronic device charge transport and as a model pollutant in environmental remediation technologies is not available in the public domain.

The specified areas of interest included:

Influence on Charge Transport Mechanisms in Electronic Devices: No studies were identified that investigate the effects of this compound on charge transport in electronic materials. While the general category of "electronic materials" is sometimes associated with commercial listings of the compound, specific research findings or application data are absent.

Photocatalytic Degradation as a Model Pollutant: Literature searches did not yield any studies in which this compound is used as a model pollutant for photocatalytic degradation experiments. While it has been identified as a potential degradation by-product of other compounds, such as the pharmaceutical Naproxen, its own degradation pathway as a primary model contaminant is not documented. mdpi.com

Design of Composite Materials for Enhanced Photocatalysis (e.g., TiO2-pNIPAm Pickering Emulsions): There is no available research connecting this compound with the design or application of TiO2-pNIPAm Pickering emulsions or similar composite materials for photocatalysis.

It is noteworthy that significant research exists for an isomer, 4-Propylbenzoic acid , in these exact applications. Studies have detailed the use of 4-Propylbenzoic acid as a voltage stabilizer in polymers for electronic applications and extensively as a model pollutant in photocatalytic degradation research, including with advanced composite materials.

Due to the strict focus on This compound and the lack of available scientific evidence in the requested domains, it is not possible to provide an article that is both scientifically accurate and adheres to the provided outline.

Analytical Techniques and Spectroscopic Characterization

Chromatographic Methodologies

Chromatographic techniques are fundamental in the separation and quantification of 2-propylbenzoic acid from various matrices. The choice of method is contingent on the sample's complexity and the analytical objective.

High-Performance Liquid Chromatography (HPLC) with Spectrophotometric Detection (UV-Vis)

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a primary tool for the analysis of this compound. Reversed-phase chromatography, typically employing a C18 column, is the most common approach. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a more polar mobile phase.

For the analysis of benzoic acid and its derivatives, including this compound, an isocratic mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. thaiscience.infochromatographyonline.comugm.ac.id The pH of the aqueous buffer is a critical parameter, as it influences the ionization state of the carboxylic acid group and, consequently, its retention on the column. ugm.ac.id To ensure the compound is in its less polar, protonated form, the mobile phase is typically acidified to a pH below the pKa of the acid. researchgate.net

A typical HPLC method for a related compound, benzoic acid, utilizes a C18 column with a mobile phase of 0.05 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.4) and methanol (60:40 v/v) at a flow rate of 1 mL/min. thaiscience.info Detection is commonly performed at a wavelength where the aromatic ring exhibits strong absorbance, such as 234 nm. thaiscience.info While specific parameters for this compound are not extensively documented in publicly available literature, a similar methodology would be applicable, with adjustments to the mobile phase composition to achieve optimal separation.

| Parameter | Typical Value |

| Column | Reversed-phase C18 (e.g., 5 µm, 4.6 x 150 mm) |

| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a wavelength of maximum absorbance (e.g., ~230 nm) |

| Temperature | Ambient |

| This table presents a generalized HPLC method for benzoic acid derivatives, adaptable for this compound. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility of carboxylic acids like this compound, derivatization is a necessary prerequisite for GC analysis. jfda-online.com The polar carboxyl group is chemically modified to form a more volatile and thermally stable derivative.

A common derivatization technique is silylation, where an active hydrogen in the carboxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. jfda-online.comresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. acs.org For instance, the analysis of 4-propylbenzoic acid, a structural isomer, has been reported using its trimethylsilyl derivative. nih.gov The derivatized sample is then introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. Mass spectrometry (MS) is often used as the detector (GC-MS) to provide definitive identification based on the mass spectrum of the derivative.

| Parameter | Typical Approach |

| Derivatization Reagent | Silylating agents (e.g., BSTFA, MSTFA) or alkylating agents |

| Reaction Conditions | Heating to ensure complete derivatization |

| Column | Low-polarity capillary column (e.g., dimethylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| This table outlines the general procedure for the GC analysis of carboxylic acids like this compound after derivatization. |

High-Performance Thin Layer Chromatography (HPTLC) for Separation

High-Performance Thin Layer Chromatography (HPTLC) offers a simple and rapid method for the separation of compounds. For the separation of benzoic acid derivatives, both normal-phase and reversed-phase HPTLC can be employed. libretexts.orgchemicalbook.com

| Parameter | Example System |

| Stationary Phase | HPTLC plates silica (B1680970) gel 60 F254 (normal phase) or RP-18W F254s (reversed phase) |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., hexane (B92381):ethyl acetate for normal phase) |

| Development | In a saturated chamber |

| Detection | UV light (e.g., 254 nm) |

| This table provides an example of an HPTLC system that could be adapted for the separation of this compound. |

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the structure, electronic properties, and interactions of this compound.

UV-Visible Spectrophotometry for Dissociation Properties and Quantitative Analysis

UV-Visible spectrophotometry is a versatile technique used for both quantitative analysis and the determination of physicochemical properties such as the acid dissociation constant (pKa). The aromatic ring in this compound contains a chromophore that absorbs UV radiation. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic of the compound and its ionization state.

The pKa value, which indicates the strength of the acid, can be determined by measuring the absorbance of a solution of this compound at various pH values. guidechem.com The absorbance spectrum changes as the compound transitions from its protonated form (at low pH) to its deprotonated form (at high pH). By plotting absorbance against pH, the pKa can be determined from the inflection point of the resulting curve. guidechem.com A predicted pKa value for this compound is approximately 4.15. chemicalbook.comacs.orgub.edu This value is crucial for developing HPLC methods and understanding the compound's behavior in biological systems.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.

| Property | Predicted Value | Method |

| pKa | 4.15 ± 0.36 | Computational Prediction |

| This table shows the predicted acid dissociation constant for this compound. |

Fluorescence Spectroscopy for Biomolecular Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the interaction of molecules with biomacromolecules, such as proteins. mdpi.comscielo.br While this compound itself is not intrinsically fluorescent, its interaction with proteins that do possess native fluorescence, such as serum albumins, can be investigated.

Serum albumins, like human serum albumin (HSA) and bovine serum albumin (BSA), contain tryptophan residues that are intrinsically fluorescent. nih.gov When a small molecule binds to the protein in the vicinity of these tryptophan residues, it can cause a quenching (decrease) of the fluorescence intensity. nih.gov By titrating a solution of the protein with increasing concentrations of the ligand (in this case, this compound) and measuring the corresponding decrease in fluorescence, the binding parameters, such as the binding constant and the number of binding sites, can be determined.

This type of study provides insights into the potential for this compound to be transported and distributed by proteins in biological systems. Although specific studies on the interaction of this compound with proteins are not widely reported, the principles of fluorescence quenching provide a robust framework for such investigations.

Circular Dichroism Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful method for investigating the conformational changes in chiral molecules. biorxiv.orgplos.org It measures the differential absorption of left and right-handed circularly polarized light. biorxiv.org This technique is particularly useful for studying the secondary structure of complex biomolecules like proteins and peptides, analyzing their folding, and binding interactions. biorxiv.orgsubr.edu

For a molecule to be CD active, it must be chiral. While this compound itself is not chiral, the introduction of chiral centers or the formation of complexes with chiral entities could induce CD activity. The resulting CD spectrum would provide insights into the spatial arrangement of the atoms, known as the conformation. subr.edu The analysis of the CD spectrum can reveal information about the molecule's secondary structure, such as the presence of α-helices or β-sheets in larger molecules it may be part of. biorxiv.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. core.ac.uk The infrared spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its bonds. docbrown.info

For this compound, the FT-IR spectrum exhibits characteristic absorption bands that confirm the presence of its key functional groups. spectroscopyonline.com The most notable features include:

A very broad absorption band for the O-H stretch of the carboxylic acid group, typically observed in the range of 2500-3300 cm⁻¹. core.ac.ukdocbrown.info This broadening is a result of strong intermolecular hydrogen bonding, which often causes the carboxylic acid to exist as a dimer in the solid and liquid states. spectroscopyonline.com

A strong absorption band for the C=O (carbonyl) stretch, which for an aromatic carboxylic acid like this compound, is expected between 1710 and 1680 cm⁻¹. spectroscopyonline.com Conjugation with the aromatic ring lowers this frequency compared to saturated carboxylic acids. spectroscopyonline.com

C-H stretching vibrations from the aromatic ring and the propyl group appear in the region of 2850-3100 cm⁻¹. libretexts.org

The C-O stretching vibration of the carboxylic acid group gives rise to a peak between 1320 and 1210 cm⁻¹. spectroscopyonline.com

An O-H wagging peak, which is also broad due to hydrogen bonding, is typically found in the 900-960 cm⁻¹ range. spectroscopyonline.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500–3300 | Broad, Strong |

| Carbonyl C=O | Stretch | 1680–1710 | Strong |

| Aromatic C-H | Stretch | 3000–3100 | Medium to Weak |

| Alkyl C-H | Stretch | 2850–2960 | Medium |

| Carboxylic Acid C-O | Stretch | 1210–1320 | Medium |

| Carboxylic Acid O-H | Wag | 900–960 | Broad, Medium |

Raman Spectroscopy in Pharmaceutical Co-crystal Analysis

Raman spectroscopy is a valuable tool for the analysis of pharmaceutical co-crystals. researchgate.netmdpi.com Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. researchgate.net Raman spectroscopy can be used to monitor the formation of co-crystals and to characterize the resulting new crystalline phase. researchgate.netmdpi.com

In the context of this compound, if it were to be a component of a co-crystal, Raman spectroscopy would be instrumental in confirming its formation. The Raman spectrum of the co-crystal would show distinct shifts in the vibrational frequencies of the functional groups involved in the intermolecular interactions, compared to the spectra of the individual components. mdpi.com For example, changes in the peaks corresponding to the carboxylic acid group of this compound and the functional groups of the co-former would indicate the formation of new hydrogen bonds. mdpi.comnih.gov This non-destructive technique can even be used for on-line monitoring of the cocrystallization process. mdpi.com

Near-Infrared (NIR), Mid-Infrared (MIR), and Far-Infrared (FIR)/Terahertz (THz) Spectroscopy for Material Analysis

The infrared spectrum is broadly divided into near-infrared (NIR), mid-infrared (MIR), and far-infrared (FIR) regions, each providing different types of information for material analysis.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy, covering the range from 780 to 2526 nm, is a rapid and non-destructive technique often used for quantitative analysis. nih.govrsc.org It is particularly sensitive to overtones and combination bands of fundamental vibrations, such as those from O-H, C-H, and N-H bonds. nih.gov For this compound, NIR could be used for applications like determining its concentration in a mixture or monitoring a chemical reaction involving it. metrohm.com

Mid-Infrared (MIR) Spectroscopy: The MIR region, from 2.5 to 25 µm (4000 to 400 cm⁻¹), is where the fundamental vibrational frequencies of most organic molecules are found. researchgate.net As discussed in the FT-IR section, MIR spectroscopy is primarily used for functional group identification and structural elucidation of compounds like this compound. researchgate.net

Far-Infrared (FIR)/Terahertz (THz) Spectroscopy: The FIR region, extending to lower frequencies (below 400 cm⁻¹), provides information about low-frequency vibrations, such as lattice vibrations in crystals and the vibrations of heavier atoms. piketech.com This region can be particularly useful for studying the solid-state properties of this compound, including its crystalline form and intermolecular interactions. piketech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds. slideshare.netbhu.ac.in It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show:

Signals for the aromatic protons, with their chemical shifts and splitting patterns indicating their positions on the benzene (B151609) ring relative to the propyl and carboxylic acid groups.

Signals for the protons of the propyl group, with distinct chemical shifts for the CH₂, CH₂, and CH₃ protons and splitting patterns determined by their neighboring protons.

A signal for the acidic proton of the carboxylic acid group, which is often broad and can appear over a wide range of chemical shifts. bhu.ac.in

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the number of different types of carbon atoms in a molecule. ceitec.cz In the ¹³C NMR spectrum of this compound, distinct signals would be observed for:

The carbon atom of the carbonyl group (C=O).

The carbon atoms of the aromatic ring, with different chemical shifts depending on their substitution.

The carbon atoms of the propyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. nanalysis.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Type of Atom | Predicted Chemical Shift Range (ppm) | Multiplicity (for ¹H NMR) |

| ¹H | Carboxylic Acid (COOH) | 10.0 - 13.0 | Singlet, Broad |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.2 | Multiplet |

| ¹H | Propyl (-CH₂-Ar) | 2.5 - 3.0 | Triplet |

| ¹H | Propyl (-CH₂-CH₂-) | 1.5 - 1.8 | Sextet |

| ¹H | Propyl (-CH₃) | 0.8 - 1.1 | Triplet |

| ¹³C | Carbonyl (C=O) | 170 - 180 | N/A |

| ¹³C | Aromatic (Ar-C) | 125 - 145 | N/A |

| ¹³C | Propyl (-CH₂-Ar) | 35 - 45 | N/A |

| ¹³C | Propyl (-CH₂-CH₂-) | 20 - 30 | N/A |

| ¹³C | Propyl (-CH₃) | 10 - 15 | N/A |

Sample Preparation and Extraction Methodologies

Optimization of Extraction Conditions from Complex Matrices

The extraction of this compound from complex matrices, such as those found in biological or environmental samples, requires careful optimization of extraction conditions to ensure high recovery and purity. mdpi.com Techniques like solid-phase extraction (SPE) and accelerated solvent extraction (ASE) are commonly employed. mdpi.comnih.gov

The optimization process often involves a systematic study of various parameters using experimental design methodologies. mdpi.comnih.gov Key factors that influence extraction efficiency include:

Solvent Choice: The selection of an appropriate solvent or solvent mixture is crucial. For a compound like this compound, which has both nonpolar (propyl group, aromatic ring) and polar (carboxylic acid) features, a mixture of solvents might be optimal. nih.gov

pH: The pH of the sample matrix can significantly affect the extraction of an acidic compound. Adjusting the pH to be well below the pKa of the carboxylic acid group will ensure it is in its protonated, less polar form, which can enhance its extraction into an organic solvent. mdpi.com

Temperature: In techniques like ASE, temperature is a critical parameter that can enhance extraction efficiency by increasing solvent viscosity and analyte solubility. nih.gov

Flow Rate and Volume (for SPE): The rate at which the sample is passed through the SPE cartridge and the volume of the elution solvent must be optimized to ensure complete retention and subsequent elution of the analyte. mdpi.com

By systematically varying these parameters, optimal conditions can be determined to achieve maximum extraction yield of this compound from a given complex matrix. mdpi.comresearchgate.net

Solvent Partitioning and Chromatographic Purification for Isolation

The isolation and purification of this compound from reaction mixtures or natural sources rely on standard organic chemistry techniques that exploit its physicochemical properties, particularly its acidity and polarity. The primary methods employed are solvent partitioning, also known as liquid-liquid extraction, and various forms of chromatography.

Solvent Partitioning

Solvent partitioning is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases. libretexts.org For carboxylic acids like this compound, a chemically active extraction (an acid-base extraction) is a highly effective method for separation from neutral or basic impurities. pitt.eduisroset.org

The principle of this technique hinges on the conversion of the acidic this compound into its water-soluble salt form. pitt.edulibretexts.org While the neutral this compound is more soluble in organic solvents such as diethyl ether or dichloromethane, its conjugate base, the 2-propylbenzoate ion, exhibits high solubility in aqueous solutions. isroset.orglibretexts.org This reversible, pH-dependent transformation allows for its selective transfer from an organic phase to an aqueous phase and back again.

The process typically involves dissolving the crude mixture containing this compound in an organic solvent. pitt.edu This organic solution is then washed with an aqueous basic solution, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO3). isroset.orglibretexts.org The base deprotonates the carboxylic acid, forming the sodium 2-propylbenzoate salt, which is then extracted into the aqueous layer. libretexts.org Neutral organic impurities remain in the organic layer. After separating the layers, the aqueous solution containing the carboxylate salt is acidified, typically with a strong acid like hydrochloric acid (HCl), to a pH of 3-4. libretexts.org This protonates the carboxylate, regenerating the neutral, water-insoluble this compound, which precipitates out and can be collected by filtration or re-extracted into a fresh portion of organic solvent. libretexts.orgmnstate.edu

Table 1: General Steps for Acid-Base Extraction of this compound

| Step | Procedure | Reagent/Solvent | State of this compound | Location of Compound |

| 1. Dissolution | Dissolve the crude mixture in an organic solvent. | Diethyl ether or Dichloromethane | Neutral (R-COOH) | Organic Phase |

| 2. Extraction | Wash the organic solution with an aqueous base. | 1M Sodium Hydroxide (NaOH) | Anionic Salt (R-COO⁻Na⁺) | Aqueous Phase |

| 3. Separation | Separate the aqueous layer from the organic layer. | N/A | Anionic Salt (R-COO⁻Na⁺) | Aqueous Phase |

| 4. Neutralization | Acidify the aqueous layer with a strong acid. | 2M Hydrochloric Acid (HCl) | Neutral (R-COOH) | Precipitates out of Aqueous Phase |

| 5. Isolation | Collect the purified product. | N/A | Solid Precipitate | Isolated Solid |

This table outlines a generalized procedure. Specific solvent volumes and reagent concentrations may vary.

Chromatographic Purification

Following an initial separation by extraction, chromatographic techniques are often employed to achieve a higher degree of purity. The choice of technique depends on the scale of the purification and the nature of the remaining impurities. Common methods include column chromatography, High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC). vulcanchem.comnih.gov

Column Chromatography Column chromatography is a preparative technique used to separate components of a mixture based on their differential adsorption to a solid stationary phase. For the purification of this compound and its derivatives, silica gel is a commonly used stationary phase. chemicalbook.comrsc.org The crude product is loaded onto the top of a column packed with silica gel, and a solvent system (mobile phase), typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is passed through the column. rsc.org Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation and collection in fractions. Research on related compounds has demonstrated the efficacy of this method. rsc.org

Table 2: Example Conditions for Column Chromatography of Benzoic Acid Derivatives

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

| 2,4-Dihydroxy-6-propyl-benzoic acid methyl ester | Silica Gel | Ethyl Acetate | chemicalbook.com |

| 4-Allyloxy-3-(allyl-phenyl-amino)-2-methyl-6-propyl-benzoic acid ethyl ester | Silica Gel | Ethyl Acetate / Hexane | rsc.org |

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful analytical and preparative technique that offers high resolution and sensitivity. nih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, is frequently used for the analysis and purification of aromatic carboxylic acids. nih.gov The retention of ionic compounds like this compound in RP-HPLC is highly dependent on the pH of the mobile phase. nih.gov Using a buffered mobile phase can suppress the ionization of the carboxylic acid (ion-suppression), leading to better peak shape and retention. nih.gov

One study detailed the successful separation of benzoic acid homologues, including 4-propylbenzoic acid, using a mixed-mode stationary phase combining octyl (C8) and quaternary ammonium functionalities. researchgate.net

Table 3: HPLC Conditions for Separation of Benzoic Acid Homologues

| Parameter | Condition |

| Compound Separated | 4-Propylbenzoic acid (among other homologues) |

| Column | Sil-C8-QA mixed-mode column (150 × 4.6 mm I.D.) |

| Mobile Phase | Methanol–ammonium formate (B1220265) buffer (30 mmol L⁻¹, pH 6.5) (60:40, v/v) |

| Detection | UV at 254 nm |

| Flow Rate | 1 mL min⁻¹ |

| Injection Volume | 5 µL |

| Data sourced from a study on the separation of a test mixture of benzoic acid homologues. researchgate.net |

Thin-Layer Chromatography (TLC) TLC is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a reaction or the effectiveness of a purification process like column chromatography. vulcanchem.com A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), which is then placed in a chamber containing a suitable solvent system. The separation occurs as the solvent moves up the plate by capillary action, and the resulting spots are visualized, often under UV light. du.ac.in

Computational Chemistry and Molecular Modeling

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their interactions over time. researchgate.net This computational method is valuable for studying the flexibility of proteins and the stability of ligand-protein complexes. researchgate.net

MD simulations have been utilized to investigate the dynamic binding mechanisms of benzoic acid derivatives. researchgate.net For example, simulations of varic acid inhibitors with PTP1B were used to study the binding mechanisms and to inform the design of novel derivatives. researchgate.nettandfonline.com These simulations can reveal how the ligand and protein adapt to each other upon binding and the stability of the interactions over time. nih.gov

In the context of CYP199A4, MD simulations could be important for understanding the selectivity of P450 catalyzed hydroxylations and the balance between hydroxylation and desaturation reactions observed with substrates like 4-n-propylbenzoic acid. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. jmchemsci.commdpi.com These methods provide insights into properties that are not accessible through classical molecular mechanics methods.

Density Functional Theory (DFT) is a computational quantum mechanical method used to compute the electronic structure of atoms and molecules. jmchemsci.com It is widely applied in medicinal chemistry to predict the ground-state energy and electronic properties of molecules. jmchemsci.comjocpr.com